molecular formula C16H16FN3O3S B2375652 N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 946235-36-5

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No.: B2375652
CAS No.: 946235-36-5
M. Wt: 349.38
InChI Key: VQMWIJXTATTWFI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

The compound’s primary target is Histone deacetylase 1 (HDAC1) . HDAC1 is a key enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events .

Mode of Action

This inhibition could potentially lead to changes in gene expression, as HDAC1 plays a significant role in the removal of acetyl groups from histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription .

Biochemical Pathways

The compound’s action on HDAC1 affects the histone acetylation-deacetylation pathways . By inhibiting HDAC1, the compound could disrupt the balance between acetylation and deacetylation, leading to an increase in acetylation. This could result in a more relaxed chromatin structure, thereby influencing gene expression .

Result of Action

The inhibition of HDAC1 by the compound could lead to changes in gene expression, potentially affecting various cellular processes. For instance, HDAC1 is known to play a role in cell cycle progression, so its inhibition could potentially influence cell proliferation .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Benzothiadiazines and their derivatives are an active area of research in medicinal chemistry, and there is potential for the development of new drugs based on these compounds . Future research could explore the biological activity of this specific compound and its potential uses in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with 6-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiadiazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

Uniqueness

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and dimethylphenyl groups

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-9-3-5-12(7-10(9)2)18-16(21)15-19-13-8-11(17)4-6-14(13)24(22,23)20-15/h3-8,15,19-20H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMWIJXTATTWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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